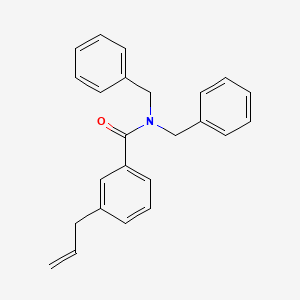
N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two benzyl groups attached to the nitrogen atom and a prop-2-en-1-yl group attached to the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide typically involves the reaction of benzylamine with an appropriate benzoyl chloride derivative under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various benzamide and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibenzyl-2-propyn-1-amine: Similar structure but with a propynyl group instead of a prop-2-en-1-yl group.
N,N-Dibenzyl-2-propen-1-amine: Another closely related compound with slight structural variations.
Uniqueness
N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and prop-2-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
138385-31-6 |
|---|---|
Formule moléculaire |
C24H23NO |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N,N-dibenzyl-3-prop-2-enylbenzamide |
InChI |
InChI=1S/C24H23NO/c1-2-10-20-15-9-16-23(17-20)24(26)25(18-21-11-5-3-6-12-21)19-22-13-7-4-8-14-22/h2-9,11-17H,1,10,18-19H2 |
Clé InChI |
PIEACACOVRPIIU-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




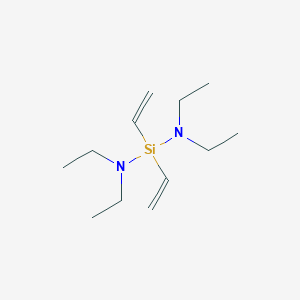
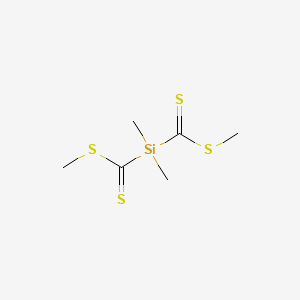
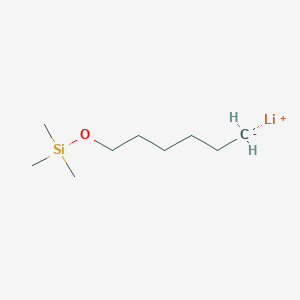
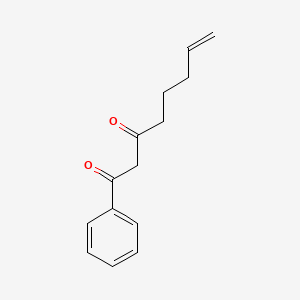

![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)


![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
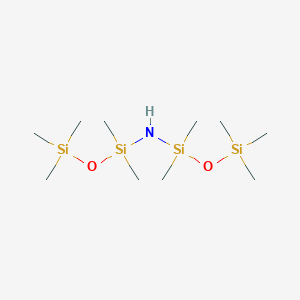
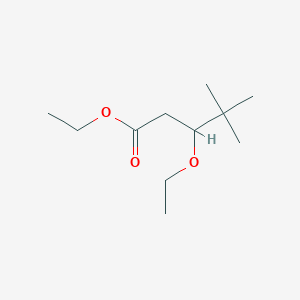
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
